molecular formula C17H17ClN2O B142488 (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide CAS No. 129242-88-2

(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide

カタログ番号 B142488
CAS番号: 129242-88-2
分子量: 300.8 g/mol
InChIキー: LZVPFAQTSINUOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide, commonly known as ACY-241, is a small molecule inhibitor that selectively targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a class IIb HDAC that plays a crucial role in the regulation of several biological processes, including protein degradation, cytoskeleton dynamics, and immune response. The inhibition of HDAC6 by ACY-241 has shown promising results in the treatment of various types of cancer, autoimmune diseases, and neurodegenerative disorders.

科学的研究の応用

ACY-241 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, ACY-241 has shown promising results in the treatment of multiple myeloma, lymphoma, and solid tumors. It has also been shown to have immunomodulatory effects that can be beneficial in the treatment of autoimmune diseases such as lupus and rheumatoid arthritis. Additionally, ACY-241 has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.

作用機序

The mechanism of action of ACY-241 involves the selective inhibition of (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide. (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide is involved in the regulation of several biological processes, including protein degradation, cytoskeleton dynamics, and immune response. Inhibition of (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide by ACY-241 leads to the accumulation of misfolded proteins, leading to endoplasmic reticulum stress and ultimately triggering apoptosis in cancer cells. ACY-241 also has immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Biochemical and physiological effects:
ACY-241 has been shown to have several biochemical and physiological effects. In cancer cells, ACY-241 leads to the accumulation of misfolded proteins, endoplasmic reticulum stress, and ultimately apoptosis. In immune cells, ACY-241 inhibits the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells. Additionally, ACY-241 has been shown to have neuroprotective effects in neurodegenerative diseases by promoting the clearance of misfolded proteins.

実験室実験の利点と制限

ACY-241 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide, which reduces off-target effects. Additionally, ACY-241 has shown promising results in preclinical studies, making it a promising candidate for further research.
However, there are also limitations to using ACY-241 in lab experiments. The compound has low solubility in water, which can make it challenging to use in certain assays. Additionally, the compound has a short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments.

将来の方向性

There are several future directions for research on ACY-241. One potential direction is to investigate the compound's potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method and improve the compound's solubility and half-life. Finally, clinical trials are needed to evaluate the safety and efficacy of ACY-241 in humans.

合成法

ACY-241 was first synthesized by Acetylon Pharmaceuticals in 2012. The synthesis involves the reaction of 4-chlorobenzaldehyde with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine, which is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to form the desired product, ACY-241. The synthesis method has been optimized to increase the yield and purity of the compound.

特性

CAS番号

129242-88-2

製品名

(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide

分子式

C17H17ClN2O

分子量

300.8 g/mol

IUPAC名

(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C17H17ClN2O/c1-20(2)17(21)16(13-5-7-14(18)8-6-13)11-12-3-9-15(19)10-4-12/h3-11H,19H2,1-2H3/b16-11+

InChIキー

LZVPFAQTSINUOQ-UHFFFAOYSA-N

異性体SMILES

CN(C)C(=O)/C(=C/C1=CC=C(C=C1)N)/C2=CC=C(C=C2)Cl

SMILES

CN(C)C(=O)C(=CC1=CC=C(C=C1)N)C2=CC=C(C=C2)Cl

正規SMILES

CN(C)C(=O)C(=CC1=CC=C(C=C1)N)C2=CC=C(C=C2)Cl

同義語

(N,N-dimethylcarbamoyl)-4-amino-4'-chlorostilbene
NCACS

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。